(4-BENZYLPIPERAZINO)(CYCLOPENTYL)METHANONE
Description
(4-BENZYLPIPERAZINO)(CYCLOPENTYL)METHANONE is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-cyclopentylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c20-17(16-8-4-5-9-16)19-12-10-18(11-13-19)14-15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTBOSBJSHQFPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (4-BENZYLPIPERAZINO)(CYCLOPENTYL)METHANONE typically involves the reductive amination of cyclopentanone with 4-benzylpiperazine. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol. The product is then purified and characterized using various spectroscopic techniques such as IR, NMR, and mass spectroscopy .
Chemical Reactions Analysis
(4-BENZYLPIPERAZINO)(CYCLOPENTYL)METHANONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(4-BENZYLPIPERAZINO)(CYCLOPENTYL)METHANONE has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Antimicrobial Activity: The compound has shown significant antibacterial and antifungal activities in various studies.
Molecular Docking Studies: It is used in molecular docking studies to understand its interaction with various biological targets, which helps in the design of more potent drugs.
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERAZINO)(CYCLOPENTYL)METHANONE involves its interaction with specific molecular targets in the body. The compound is known to bind to certain enzymes and receptors, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
(4-BENZYLPIPERAZINO)(CYCLOPENTYL)METHANONE can be compared with other piperazine derivatives, such as:
N-arylpiperazine: Known for its wide range of biological activities, including antimicrobial and antipsychotic effects.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Exhibits significant antibacterial and antifungal activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various scientific research applications.
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